REACTION_CXSMILES
|
Cl.C=O.O[N:5]=[C:6](C(C)=O)C(OCC)=O.[C:15]([O:21][CH2:22][CH3:23])(=[O:20])[CH2:16][C:17]([CH3:19])=O.[NH3:24]>>[CH3:19][C:17]1[NH:5][CH:6]=[N:24][C:16]=1[C:15]([O:21][CH2:22][CH3:23])=[O:20]
|
Name
|
|
Quantity
|
516 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
105 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ON=C(C(=O)OCC)C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Type
|
CUSTOM
|
Details
|
After stirring one hour at 5°-15°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared from 130 g
|
Type
|
WAIT
|
Details
|
rose to 70° over 35 minutes
|
Duration
|
35 min
|
Type
|
WAIT
|
Details
|
The reaction mixture was held at pH 5 at 65°-70° for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 10°
|
Type
|
FILTRATION
|
Details
|
the solid material was filtered off
|
Type
|
WASH
|
Details
|
washed with water and isopropanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N=CN1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |